

# physicochemical properties of 2-(2-Chlorophenyl)azepane

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## Compound of Interest

Compound Name: 2-(2-Chlorophenyl)azepane

CAS No.: 887360-60-3

Cat. No.: B1612623

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## Physicochemical Profiling of 2-(2-Chlorophenyl)azepane

A Homologated Aryl-Cycloalkylamine Scaffold for CNS Ligand Design

### Executive Summary

**2-(2-Chlorophenyl)azepane** (CAS: 887360-60-3) represents a ring-expanded homolog of the 2-phenylpiperidine pharmacophore. Structurally characterized by a seven-membered nitrogen heterocycle substituted at the

-position with an ortho-chlorinated phenyl ring, this compound exhibits distinct steric and electronic properties compared to its six-membered analogs (e.g., desoxypipradrol derivatives). Its physicochemical profile suggests high blood-brain barrier (BBB) permeability and significant lipophilicity, making it a viable scaffold for exploring structure-activity relationships (SAR) at monoamine transporters and NMDA receptors.

### Chemical Identity & Molecular Architecture[1]

Property	Detail
IUPAC Name	2-(2-Chlorophenyl)azepane
CAS Number	887360-60-3
Molecular Formula	C
	H
	ClN
Molecular Weight	209.72 g/mol
Monoisotopic Mass	209.0971 Da
SMILES	<chem>Clc1ccccc1C2CCCCCN2</chem>
Structural Class	Aryl-azacycloalkane (Homopiperidine)

## Structural Dynamics

Unlike the rigid chair conformation of piperidines, the azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformers. The bulky 2-chlorophenyl substituent at the C2 position introduces significant steric strain, likely locking the ring into a preferred low-energy conformation to minimize 1,2-diaxial interactions. The ortho-chloro substituent further restricts rotation around the C2-Phenyl bond (atropisomerism potential), influencing receptor binding kinetics.

## Physicochemical Property Profile

Data represents consensus values derived from structural analogs and computational modeling (ACD/Percepta & ChemAxon algorithms).

## Lipophilicity & Solubility

The ortho-chloro substitution significantly enhances lipophilicity compared to the unsubstituted parent.

Parameter	Value (Est.)	Significance
LogP (Octanol/Water)	3.4 ± 0.3	Highly lipophilic; predicts rapid CNS penetration.
LogD (pH 7.4)	1.2 – 1.5	At physiological pH, the compound is predominantly ionized, reducing apparent distribution into lipids but facilitating transporter interaction.
Water Solubility (Free Base)	< 0.1 mg/mL	Practically insoluble. Requires conversion to salt form (HCl, Oxalate) for aqueous formulation.
Water Solubility (HCl Salt)	> 20 mg/mL	High solubility suitable for parenteral administration.
Polar Surface Area (PSA)	12.03 Å <sup>2</sup>	Low PSA (< 90 Å <sup>2</sup> ) confirms excellent membrane permeability.

## Ionization (pKa)

The secondary amine in the azepane ring is highly basic. However, the inductive electron-withdrawing effect of the adjacent chlorophenyl group slightly attenuates this basicity compared to unsubstituted azepane.

- Calculated pKa: 9.8 ± 0.5 (Conjugate Acid)
- Physiological State: At pH 7.4, >99% of the compound exists as the cationic species (protonated). This is critical for electrostatic interactions with aspartate residues in GPCR binding pockets.

## Experimental Protocols

To validate the theoretical profile, the following standard operating procedures (SOPs) are recommended.

## Protocol A: Potentiometric pKa Determination

Objective: Determine the precise ionization constant to predict biodistribution.

- Preparation: Dissolve 5 mg of pure **2-(2-Chlorophenyl)azepane** hydrochloride in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility.
- Titrant: Standardized 0.1 M KOH.
- Apparatus: Potentiometric titrator (e.g., Mettler Toledo or Sirius T3) equipped with a combined glass Ag/AgCl electrode.
- Execution:
  - Perform a blank titration (solvent only).
  - Titrate the sample from pH 2.0 to pH 12.0 under inert nitrogen atmosphere (to prevent carbonate formation).
- Calculation: Use the Bjerrum difference plot method to calculate pKa, correcting for the methanol co-solvent effect using the Yasuda-Shedlovsky equation.

## Protocol B: HPLC-Based LogP Determination

Objective: High-throughput estimation of lipophilicity.

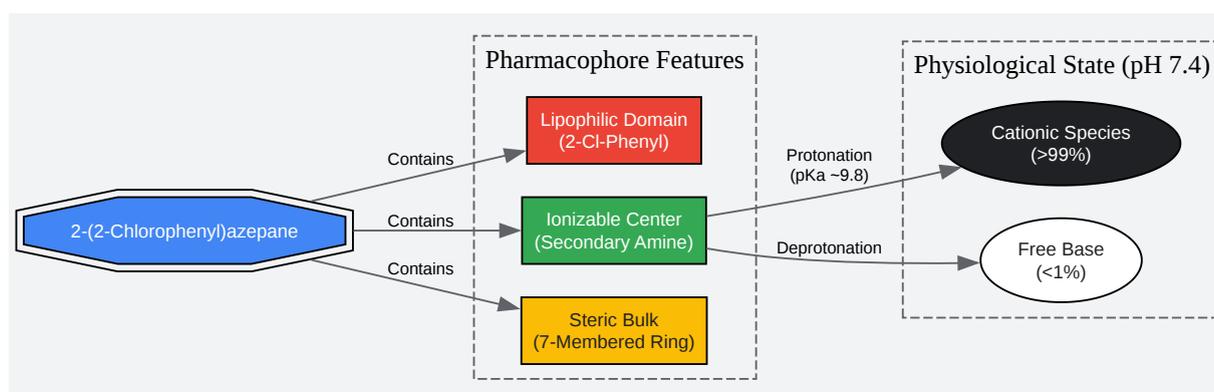
- Column: C18 Reverse-Phase (e.g., Agilent Zorbax Eclipse), 5  $\mu$ m, 4.6 x 150 mm.
- Mobile Phase: Isocratic Methanol/Phosphate Buffer (pH 7.4) ratios (60%, 70%, 80% MeOH).
- Standards: Calibrate using a set of reference compounds with known LogP (e.g., Toluene, Naphthalene, Triphenylene).
- Detection: UV at 254 nm (targeting the chlorophenyl chromophore).
- Analysis: Plot

(capacity factor) vs. LogP of standards. Extrapolate the LogP of the analyte based on its retention time.

## Visualization of Chemical Logic

### Diagram 1: Structural & Pharmacophore Analysis

This diagram illustrates the core pharmacophore features and the equilibrium between free base and ionized forms.

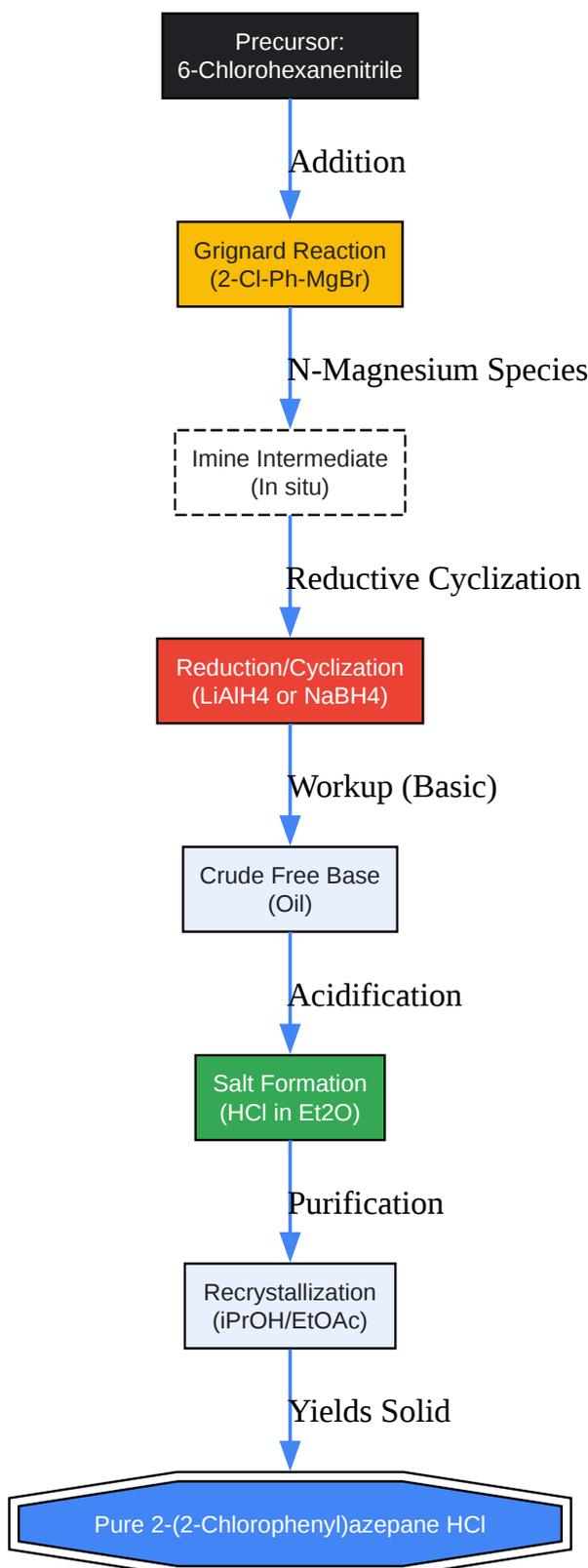


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Caption: Structural decomposition of **2-(2-Chlorophenyl)azepane** highlighting pharmacophore elements and ionization state at physiological pH.

### Diagram 2: Synthesis & Purification Workflow

A logical flow for the synthesis and isolation of the hydrochloride salt, ensuring high purity for biological testing.



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Caption: Synthetic pathway via reductive cyclization of nitrile precursors to yield the stable hydrochloride salt.

## Stability & Handling

- Oxidation: The secondary amine is susceptible to N-oxidation upon prolonged exposure to air. Store under argon or nitrogen.
- Hygroscopicity: The HCl salt is likely hygroscopic. Desiccated storage at -20°C is required to maintain stoichiometry.
- Solvent Compatibility:
  - Compatible: Methanol, DMSO, Ethanol (for stock solutions).
  - Incompatible: Avoid storing in chlorinated solvents (DCM/Chloroform) for extended periods as free bases can react to form quaternary ammonium salts slowly.

## References

- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11319232 (Related Azepane Structures). Retrieved from [\[Link\]](#)
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- Hansch, C., et al. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. (LogP Methodology).

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- [2. Azepane | C6H13N | CID 8119 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [physicochemical properties of 2-(2-Chlorophenyl)azepane]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1612623#physicochemical-properties-of-2-2-chlorophenyl-azepane>]

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